molecular formula C5H7ClF3N3 B1451360 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1185177-94-9

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B1451360
CAS RN: 1185177-94-9
M. Wt: 201.58 g/mol
InChI Key: CCPZEKZRKUAUGD-UHFFFAOYSA-N
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Description

“1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride” is a chemical compound. It contains a trifluoroethyl group, which is a type of fluorinated organic compound . Fluorinated compounds have important applications in medicinal chemistry, pesticides, functional materials, and other fields .


Synthesis Analysis

While specific synthesis methods for “1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride” were not found, there are related compounds that have been synthesized. For instance, a Mannich reaction of 2,2,2-trifluoroethylamine hydrochloride, paraformaldehyde, and acetophenone was described . Also, a new solvent, 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane (DTDL), was reported, combining a cyclic fluorinated ether with a linear ether segment .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidines

Researchers have explored the synthesis of various pyrazolo[1,5-a]pyrimidines, demonstrating the compound's utility in creating heterocycles with potential biological activities. For instance, Xu Li-feng (2011) reported the synthesis of three new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's role in medicinal chemistry and its potential for generating pharmacologically relevant structures (Xu Li-feng, 2011).

Mechanistic Insights into Synthesis

The work by Helena A. Gonçalves et al. (2016) on the synthesis of 2,2,2-trifluoroethyl 1H-pyrazole carboxylates provides critical insights into the hydrolysis mechanism of the trichloromethyl group, emphasizing the compound's significance in understanding reaction mechanisms and optimizing synthetic routes (Gonçalves et al., 2016).

Antimicrobial Activity

The design and synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives by K. Prasad (2021) explored their antibacterial activity, showcasing the compound's application in developing new antimicrobial agents (Prasad, 2021).

Regioselectivity in Synthesis

The comparative study by M. Martins et al. (2012) on the regioselectivity of synthesizing 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles underlines the importance of reaction conditions in achieving desired regioselective outcomes, further illustrating the compound's utility in fine-tuning synthetic approaches (Martins et al., 2012).

Biological Activity Screening

The synthesis and characterization of pyrazole derivatives for identifying antitumor, antifungal, and antibacterial pharmacophore sites, as discussed by A. Titi et al. (2020), demonstrate the compound's role in discovering new bioactive molecules with potential therapeutic applications (Titi et al., 2020).

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-4(9)1-10-11;/h1-2H,3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPZEKZRKUAUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660031
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185177-94-9
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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